2-Amino-5-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
2-Amino-5-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide is an organic compound that features a benzamide core substituted with an amino group, a methylsulfanyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by its attachment to the benzamide core. The methylsulfanyl group is then introduced through a substitution reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides and thiazoles.
Scientific Research Applications
2-Amino-5-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and amino group are crucial for binding to the active site, while the methylsulfanyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(methylthio)benzamide
- N-(1,3-thiazol-2-yl)benzamide
- 2-Amino-5-(methylsulfanyl)benzamide
Uniqueness
2-Amino-5-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide is unique due to the combination of functional groups that confer specific chemical reactivity and biological activity. The presence of both the thiazole ring and the methylsulfanyl group distinguishes it from other benzamide derivatives, offering a broader range of applications and interactions.
Properties
CAS No. |
603107-81-9 |
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Molecular Formula |
C11H11N3OS2 |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
2-amino-5-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H11N3OS2/c1-16-7-2-3-9(12)8(6-7)10(15)14-11-13-4-5-17-11/h2-6H,12H2,1H3,(H,13,14,15) |
InChI Key |
RVNJXDOKFBSGKR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)N)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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